Alfuzosin Hydrochloride is a pharmaceutical compound primarily used as an alpha-1 adrenergic antagonist for the treatment of benign prostatic hyperplasia (BPH). It helps relax the muscles in the prostate and bladder neck, making it easier to urinate. Alfuzosin is derived from quinazoline and has been extensively studied for its efficacy and safety profile in managing urinary symptoms associated with BPH.
Alfuzosin Hydrochloride is synthesized from various chemical precursors, including 4-amino-2-chloro-6,7-dimethoxyquinazoline and N-methylpropane-1,3-diamine. The synthesis involves several steps that facilitate the formation of the active pharmaceutical ingredient.
Alfuzosin Hydrochloride belongs to the class of medications known as alpha-adrenergic blockers. It is classified under the therapeutic category of urological agents and is specifically indicated for the symptomatic relief of urinary obstruction due to BPH.
The synthesis of Alfuzosin Hydrochloride can be achieved through various methods, with recent advancements focusing on more efficient and cost-effective protocols.
An improved three-step synthesis protocol has been developed that enhances yield and purity while being scalable for industrial production .
Alfuzosin undergoes several chemical reactions during its synthesis, primarily involving condensation and salt formation.
The reactions are typically conducted in polar aprotic solvents such as dimethylformamide or dichloromethane under controlled conditions to optimize yield .
Alfuzosin acts primarily by blocking alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck.
Analytical methods such as high-performance liquid chromatography have been employed to assess purity levels during synthesis .
Alfuzosin Hydrochloride is primarily used in clinical settings for:
Additionally, ongoing research explores its potential uses in managing other urological conditions due to its mechanism of action on smooth muscle relaxation.
Alfuzosin hydrochloride (C₁₉H₂₈ClN₅O₄; MW 425.91 g/mol) is a quinazoline-derived alpha-1 adrenergic receptor antagonist. Its IUPAC name is N-{3-[(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)(methyl)amino]propyl}oxolane-2-carboximidic acid hydrochloride [5]. The molecule features:
Alfuzosin contains two chiral centers but is clinically administered as a racemic mixture. The tetrahydrofuran ring adopts an envelope conformation, while the quinazoline ring is planar, facilitating receptor binding via hydrogen bonding and hydrophobic interactions [4] [5]. The hydrochloride salt form enhances aqueous solubility and crystallinity.
Table 1: Atomic-Level Structural Properties of Alfuzosin Hydrochloride
Property | Value/Description |
---|---|
Molecular Formula | C₁₉H₂₈ClN₅O₄ |
X-ray Diffraction Pattern | Orthorhombic crystal system |
Hydrogen Bond Donors | 3 (quinazoline-NH₂⁺, imino-NH⁺, HCl) |
Hydrogen Bond Acceptors | 9 (O, N atoms) |
Rotatable Bonds | 8 |
Topological Polar Surface Area | 111.76 Ų |
Alfuzosin hydrochloride is synthesized via multistep routes, with key strategies focusing on yield enhancement and impurity minimization:
Classical Route (Manoury et al., 1986)
Process Optimizations
Table 2: Comparative Synthesis Methodologies
Synthetic Approach | Catalyst/Conditions | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Classical (Manoury) | Isoamyl alcohol, Raney Ni | 76 | 88 | [1] |
Mixed Anhydride (Zhang 2017) | Pivaloyl chloride, CH₂Cl₂ | 92 | 99.7 | [4] [6] |
Catalyzed (Wang 2018) | p-TSA, ethanol, 70°C | 89 | 99.2 | [4] |
Solubility Profile
Alfuzosin HCl is highly soluble in water (>50 mg/mL) due to its ionizable amine groups and hydrochloride salt form. It exhibits pH-dependent solubility:
Stability Behavior
Partitioning
Table 3: Physicochemical Stability and Solubility
Property | Conditions | Value |
---|---|---|
Aqueous Solubility | pH 3.0, 25°C | >50 mg/mL |
log P (Partition Coefficient) | Octanol/water | 1.37 |
pH Stability Range | Long-term storage | 3.0–5.0 |
Degradation Rate | 0.1M NaOH, 60°C | t₉₀ = 4.2 hours |
Transdermal Flux (Transcutol) | Rat skin, Carbopol gel | 31.08 ± 0.21 μg/cm²/hr |
Chromatographic Methods
Spectroscopic Techniques
Thermal and Elemental Analysis
Table 4: Analytical Methods and Parameters
Technique | Conditions/Parameters | Application | Reference |
---|---|---|---|
RP-HPLC | C18 column; THF/ACN/buffer (1:20:80), 254 nm | Quantification in tablets (98–102%) | [7] |
UPLC-PDA | BEH C18 column; gradient elution | Impurity profiling (ICH validated) | [2] |
UV-Vis Spectrophotometry | 0.1M NaOH, λ=350 nm | Bulk drug analysis (10–30 μg/mL) | [9] |
¹³C NMR | DMSO-d₆, 125 MHz | Structural confirmation of intermediates | [5] |
Comprehensive Compound Listing
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7